molecular formula C17H17F3N4O2 B15007293 1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide

1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide

Cat. No.: B15007293
M. Wt: 366.34 g/mol
InChI Key: HBIVYBQJCZSOIN-UHFFFAOYSA-N
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Description

1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological properties, including antileishmanial and antimalarial activities . The presence of both indole and pyrazole moieties in its structure suggests potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide involves multiple steps, starting from the appropriate indole and pyrazole precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with an indole derivative under specific conditions. The reaction typically requires the use of coupling agents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole rings are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways, leading to the disruption of essential biological processes . The compound’s structure allows it to bind to these targets with high affinity, resulting in potent biological effects.

Comparison with Similar Compounds

Similar compounds to 1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide include other pyrazole and indole derivatives. These compounds share structural similarities but may differ in their pharmacological properties and applications. For example:

The uniqueness of this compound lies in its combined indole and pyrazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H17F3N4O2

Molecular Weight

366.34 g/mol

IUPAC Name

2-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H17F3N4O2/c1-10-12(5-7-21-16(25)15-6-8-22-24(15)2)13-9-11(26-17(18,19)20)3-4-14(13)23-10/h3-4,6,8-9,23H,5,7H2,1-2H3,(H,21,25)

InChI Key

HBIVYBQJCZSOIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC=NN3C

Origin of Product

United States

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